Succinato de lasmiditan

Descripción general

Descripción

- A diferencia de los tratamientos preventivos, el lasmiditan se toma después del inicio de un ataque de migraña para aliviar los síntomas.

- Los efectos secundarios comunes incluyen somnolencia, mareos, cansancio y entumecimiento .

Lasmiditan: , comercializado bajo la marca , es un medicamento utilizado principalmente para el en adultos. Es eficaz para las migrañas (un fenómeno sensorial o alteración visual).

Aplicaciones Científicas De Investigación

Química: Las propiedades químicas del lasmiditan lo hacen valioso para estudiar y sus ligandos.

Biología: Los investigadores exploran sus efectos en las vías neuronales y la liberación de neurotransmisores.

Industria: Las empresas farmacéuticas investigan su uso en el desarrollo de nuevos medicamentos.

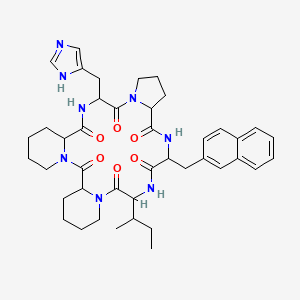

Mecanismo De Acción

- El lasmiditan actúa como agonista en el receptor de serotonina 5-HT1F . Al unirse a este receptor, modula la liberación de neurotransmisores y reduce la activación del nervio trigémino .

- Los efectos del compuesto están mediados a través de la penetración del sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

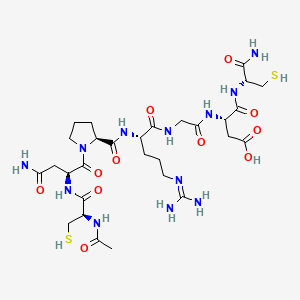

Lasmiditan succinate plays a crucial role in biochemical reactions by selectively binding to serotonin 1F receptors. This interaction inhibits the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and neurotransmitters like glutamate. The compound’s high selectivity for serotonin 1F receptors ensures minimal interaction with other receptor types, reducing the risk of adverse effects .

Cellular Effects

Lasmiditan succinate influences various cellular processes, particularly in neurons. By binding to serotonin 1F receptors on trigeminal ganglion neurons, it inhibits the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission. This action helps alleviate migraine symptoms without causing vasoconstriction .

Molecular Mechanism

At the molecular level, Lasmiditan succinate exerts its effects by acting as a highly selective agonist for serotonin 1F receptors. This binding inhibits the release of CGRP and glutamate, preventing neuronal sensitization and pain transmission. The compound’s ability to cross the blood-brain barrier allows it to act on both peripheral and central nervous system sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lasmiditan succinate have been observed to change over time. The compound has a relatively quick onset of action, making it effective for acute migraine treatment. Long-term studies have shown that Lasmiditan succinate maintains its efficacy and safety profile over extended periods, with minimal degradation and stable cellular function .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Lasmiditan succinate vary with different dosages. At therapeutic doses, the compound effectively alleviates migraine symptoms without causing significant adverse effects. At higher doses, some toxic effects, such as dizziness and somnolence, have been observed .

Metabolic Pathways

Lasmiditan succinate is primarily metabolized through non-CYP enzymes, with ketone reduction being the main pathway. The specific enzymes involved in its metabolism have not been fully elucidated, but it is known that monoamine oxidase and cytochrome P450 enzymes are not involved .

Transport and Distribution

The transport and distribution of Lasmiditan succinate within cells and tissues involve its ability to cross the blood-brain barrier. The compound’s lipophilic nature facilitates its distribution to both peripheral and central nervous system sites. It is primarily eliminated through ketone reduction metabolism, with minor renal involvement .

Subcellular Localization

Lasmiditan succinate is localized primarily in the trigeminal ganglion neurons, where it binds to serotonin 1F receptors. This localization is crucial for its function in inhibiting the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission during migraine attacks .

Métodos De Preparación

Rutas de Síntesis: El lasmiditan se puede sintetizar a través de diversas rutas. Un método común implica la con .

Condiciones de Reacción: La reacción suele ocurrir bajo , con el uso de catalizadores adecuados.

Producción Industrial: Los métodos de producción a escala industrial implican la optimización de las condiciones de reacción, la purificación y la formulación para la administración oral.

Análisis De Reacciones Químicas

Reacciones: El lasmiditan experimenta diversas reacciones químicas, incluidas .

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales dependen de la reacción específica y las condiciones.

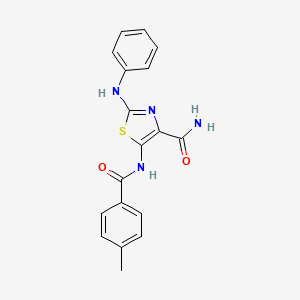

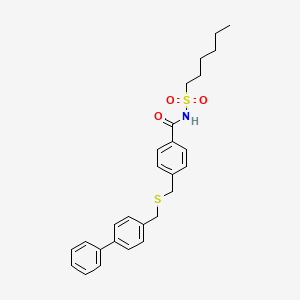

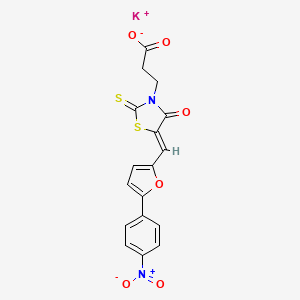

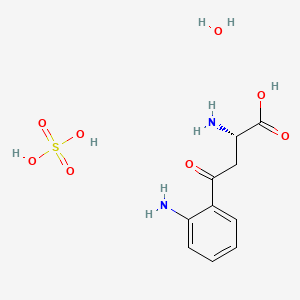

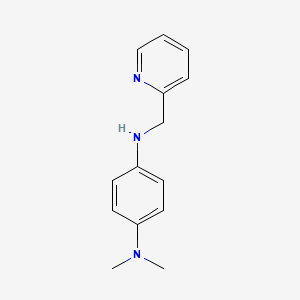

Comparación Con Compuestos Similares

- El lasmiditan destaca por su selectividad para los receptores 5-HT1F .

Compuestos Similares:

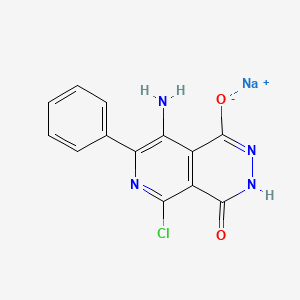

Propiedades

IUPAC Name |

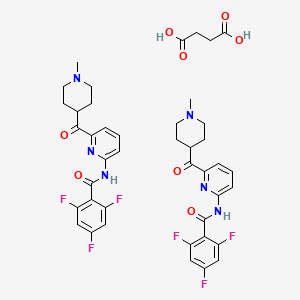

butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOIHUHNGPOCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42F6N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195991 | |

| Record name | Lasmiditan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439239-92-6 | |

| Record name | Lasmiditan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasmiditan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)